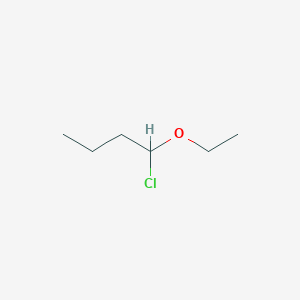
1-Chloro-1-ethoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-ethoxybutane is an organic compound with the molecular formula C6H13ClO It is a halogenated ether, characterized by the presence of a chlorine atom and an ethoxy group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-ethoxybutane can be synthesized through the reaction of 1-chlorobutane with ethanol in the presence of a strong acid catalyst. The reaction typically proceeds via a substitution mechanism where the hydroxyl group of ethanol replaces the chlorine atom in 1-chlorobutane, forming the desired ether.
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of butane followed by an etherification reaction with ethanol. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-ethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as ethers, alcohols, or amines.
Elimination: Alkenes are the primary products.
Oxidation: Depending on the conditions, aldehydes, ketones, or carboxylic acids can be formed.
Aplicaciones Científicas De Investigación
1-Chloro-1-ethoxybutane finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex ethers and as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-1-ethoxybutane involves its reactivity as a halogenated ether. The chlorine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The ethoxy group can participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
1-Chlorobutane: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1-Ethoxybutane: Lacks the chlorine atom, which limits its reactivity in substitution and elimination reactions.
1-Bromo-1-ethoxybutane: Similar but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound in chemical reactions.
Uniqueness: 1-Chloro-1-ethoxybutane is unique due to the presence of both a chlorine atom and an ethoxy group, providing a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
63220-76-8 |
|---|---|
Fórmula molecular |
C6H13ClO |
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
1-chloro-1-ethoxybutane |
InChI |
InChI=1S/C6H13ClO/c1-3-5-6(7)8-4-2/h6H,3-5H2,1-2H3 |
Clave InChI |
AALONCKZFOOOFO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
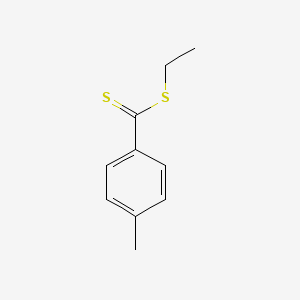

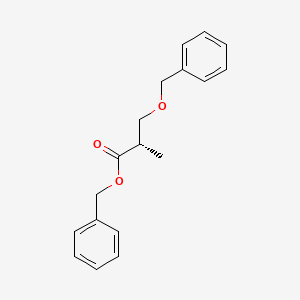



![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)
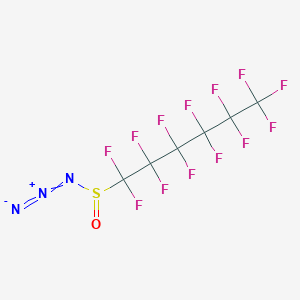
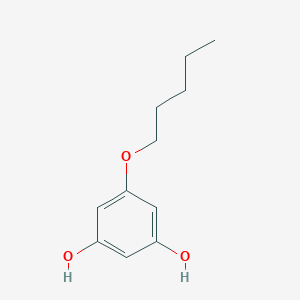
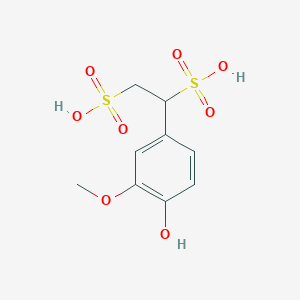

![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)

